molecular formula C25H20N4O2S2 B2976359 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392301-01-8

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2976359
CAS No.: 392301-01-8
M. Wt: 472.58
InChI Key: LBQMFSBURXGMFK-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 1,3,4-thiadiazole core substituted with a thioether-linked indolinone moiety and a biphenylcarboxamide group. The 1,3,4-thiadiazole scaffold is known for its role in medicinal chemistry due to its electron-deficient heterocyclic structure, which enhances binding to biological targets such as kinases and enzymes .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c30-22(29-15-14-19-8-4-5-9-21(19)29)16-32-25-28-27-24(33-25)26-23(31)20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQMFSBURXGMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • An indole moiety , contributing to its pharmacological profile.
  • A thiadiazole ring , known for its diverse biological activities.
  • A biphenyl group , which may enhance lipophilicity and cellular permeability.

The molecular formula is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S with a molecular weight of approximately 378.45 g/mol. The presence of sulfur and nitrogen heteroatoms in the thiadiazole ring is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant anticancer activity. The mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis, which is critical for cancer cell proliferation .
  • Targeting Kinases : The compound may interact with key kinases involved in tumorigenesis, disrupting signaling pathways that promote cancer cell survival and growth .
  • Induction of Apoptosis : Studies suggest that similar compounds can induce apoptosis in cancer cells without affecting normal cells, indicating selectivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

  • Modifications to the thiadiazole ring can significantly alter cytotoxicity against various cancer cell lines.
  • Substituents on the biphenyl group influence the compound's binding affinity to target proteins and overall potency .

Table 1: IC50 Values Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)...HepG24.37
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)...A5498.03
N-(5-(substituted thiadiazole derivative)MCF70.28
N-(5-(another derivative)SK-MEL-24.27

Case Studies

A study conducted on various thiadiazole derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. For instance:

  • A derivative similar to this compound exhibited selective cytotoxicity against breast cancer (MCF7) and lung carcinoma (A549), with IC50 values significantly lower than those observed for normal cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The 1,3,4-thiadiazole ring in the target compound differentiates it from oxadiazole-based analogs. For example, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides () replace the thiadiazole with an oxadiazole, reducing sulfur-mediated interactions but improving metabolic stability. These oxadiazole derivatives showed moderate anticancer activity (IC₅₀ = 12–45 µM) in vitro, attributed to apoptosis induction via caspase-3 activation .

Substituent Modifications

  • Indole/Indolinone Groups: The indolin-1-yl-2-oxoethyl substituent in the target compound contrasts with simpler indole-methyl groups in analogs like N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide (). The latter exhibited selective inhibition of EGFR kinase (IC₅₀ = 0.8 µM), suggesting that the oxoethyl group in the target compound may enhance target affinity through additional hydrogen bonding .
  • Biphenylcarboxamide vs. Thiazolecarboxamide : Replacing the biphenyl group with a thiazole ring (e.g., N-(5-methyl-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide , ) reduces molecular weight but may compromise π-π stacking with hydrophobic enzyme pockets.

Thioether Linkage

The thioether bridge in the target compound is shared with 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (). This linkage improves solubility compared to direct alkyl chains, as evidenced by the higher yield (97%) and crystallinity of such derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-biphenyl-4-carboxamide 1,3,4-Thiadiazole Indolinone, biphenylcarboxamide N/A (Predicted kinase inhibition) -
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide 1,3,4-Oxadiazole Indole-methyl, thioether 12–45 µM (Anticancer)
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide 1,3,4-Thiadiazole 4-Fluorophenyl, indolecarboxamide 0.8 µM (EGFR kinase inhibition)
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole Methylthio, phenylcarboxamide N/A (High synthetic yield: 97%)

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